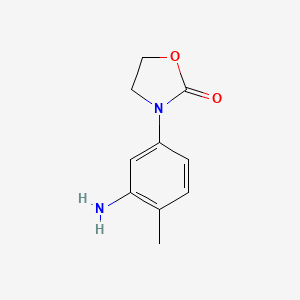

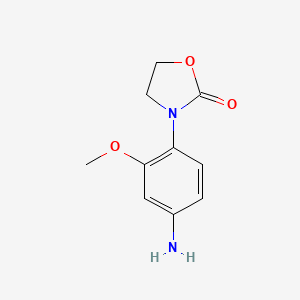

3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one

Vue d'ensemble

Description

3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one, commonly referred to as 3-AMPO, is a synthetic compound that has been used in a variety of scientific research applications. 3-AMPO has a wide range of biochemical and physiological effects, making it a valuable tool for scientists in the laboratory.

Applications De Recherche Scientifique

Application 1: Fluorescent Probes for Detecting Protein Aggregates

- Summary of Application : This compound is used in the design and synthesis of fluorescent probes, which are crucial tools for a broad range of biological applications . These probes are particularly useful in detecting fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .

- Methods of Application : The probes are designed with varied electronic properties, enabling tunable absorption and emission in the visible region . They feature electron-donating groups that exhibit rotor effects sensitive to polarity and viscosity .

- Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This demonstrates the diagnostic potential of the probe in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Sustainable Materials for Coating Applications

- Summary of Application : This compound is used in the development of sustainable materials for coating applications . It is tested as a potential matrix for advanced nanocomposite coating materials .

- Methods of Application : Epoxidized corn oil (ECO) is reinforced with 0.25 to 1 wt.% single-walled carbon nanotubes (SW) with carboxyl and amide functionalities . Citric acid is used as a curing agent .

- Results or Outcomes : The addition of SW-COOH filler within the ECO-based formulations resulted in a consistent behavior in seawater, with a 28% decreased value for the absorption degree .

Application 3: Antimicrobial and Antioxidant Activities

- Summary of Application : This compound is used in the synthesis of 1-Benzyl-3-[(4-Methylphenyl)Imino]-Indolin-2-One and its Co(II) complex, which have been studied for their antimicrobial and antioxidant activities .

- Methods of Application : The compound is synthesized using a microwave-assisted method. The synthesized compound and its Co(II) complex are then tested for their antimicrobial activities against various bacteria and fungi, and their antioxidant activities are evaluated against DPPH, H2O2, and NO radicals .

- Results or Outcomes : The compound and its Co(II) complex show promising antimicrobial and antioxidant activities, indicating their potential use in the development of new antimicrobial and antioxidant agents .

Application 4: Synthesis of Drug Candidates

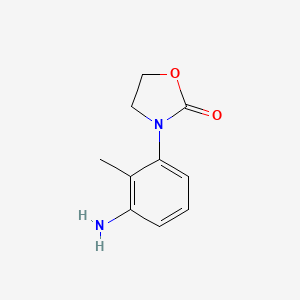

- Summary of Application : N-(3-Amino-4-methylphenyl)benzamide, a derivative of the compound, is a crucial raw material and intermediate in the synthesis of many drug candidates .

- Methods of Application : A continuous flow microreactor system is developed to synthesize the compound and determine intrinsic reaction kinetics parameters. The compound is obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

- Results or Outcomes : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results. The compound is synthesized in the microreactor with a yield of 85.7% within 10 min .

Application 5: Amino–Yne Click Chemistry

- Summary of Application : This compound is used in the spontaneous amino–yne click reaction, which has been rapidly developed in recent years . This reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .

- Methods of Application : The amino–yne click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli .

- Results or Outcomes : The applications of the amino–yne click reaction are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

Application 6: Synthesis of N-Benzylisatin

- Summary of Application : This compound is used in the microwave-assisted synthesis of N-Benzylisatin . Isatin is a versatile precursor in fine organic/inorganic syntheses of many amine-, ether-, nitrile- and oxazole-based compounds .

- Methods of Application : N-benzylisatin and 4-methylaniline are microwave irradiated in acetic acid to give 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one .

- Results or Outcomes : The preparation and x-ray crystallographic structure of N-Benzylisatin were obtained .

Propriétés

IUPAC Name |

3-(3-amino-4-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-2-3-8(6-9(7)11)12-4-5-14-10(12)13/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAADLSBYANEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCOC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)

![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)